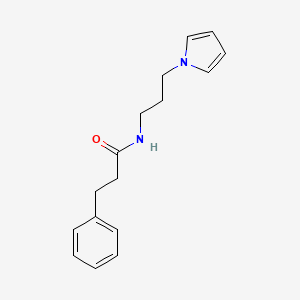

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

3-phenyl-N-(3-pyrrol-1-ylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-8,12-13H,6,9-11,14H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQYWPFGMSRWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide typically involves the condensation of a pyrrole derivative with a phenylpropanamide precursor. One common method is the reaction of 1H-pyrrole with 3-bromopropylamine to form N-(3-(1H-pyrrol-1-yl)propyl)amine, which is then reacted with 3-phenylpropanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the amide moiety can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

*Calculated based on molecular formula.

Physicochemical and Pharmacological Implications

- Electronic Effects: The pyrrole in the target compound may engage in π-π stacking or hydrogen bonding, whereas indole (Compound 3) and pyridinone (Compound 4) offer distinct electronic profiles .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide typically involves the following steps:

- Condensation Reaction : The reaction of 1H-pyrrole with 3-bromopropylamine to form N-(3-(1H-pyrrol-1-yl)propyl)amine.

- Formation of Amide : This intermediate is then reacted with 3-phenylpropanoyl chloride under basic conditions to yield the final product.

This method can be optimized for yield and purity through techniques such as continuous flow synthesis and automated reactors.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have indicated that this compound may inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases.

- Potential Anticancer Activity : Preliminary research suggests that it may have effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.

The biological activity of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, inhibiting or activating their functions, which can alter metabolic pathways.

- Receptor Modulation : It can bind to cell surface receptors, influencing cellular signaling processes.

- Gene Expression Alteration : The compound may affect the expression levels of genes involved in inflammation and apoptosis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide against several bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in paw swelling compared to the control group.

| Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.